molecular formula C11H16N2O B2496169 3-Methyl-2-[(1-methylpyrrolidin-3-yl)oxy]pyridine CAS No. 2200496-89-3

3-Methyl-2-[(1-methylpyrrolidin-3-yl)oxy]pyridine

Cat. No.: B2496169
CAS No.: 2200496-89-3
M. Wt: 192.262
InChI Key: OWPVXNVAFQRMEW-UHFFFAOYSA-N
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Description

3-Methyl-2-[(1-methylpyrrolidin-3-yl)oxy]pyridine is a chemical compound with the molecular formula C11H16N2O It is a derivative of pyridine, a basic heterocyclic organic compound

Mechanism of Action

Target of Action

The primary target of 3-Methyl-2-[(1-methylpyrrolidin-3-yl)oxy]pyridine, also known as nicotine, is the nicotinic acetylcholine receptors (nAChR) . These receptors are located in the central and peripheral nervous system and play a crucial role in transmitting signals in the nervous system .

Mode of Action

This compound acts as an agonist to the nicotinic acetylcholine receptors . It binds to these receptors, stimulating neurons and ultimately blocking synaptic transmission .

Biochemical Pathways

Upon binding to the nicotinic acetylcholine receptors, this compound triggers a series of biochemical reactions. These reactions lead to the opening of ion channels, allowing the flow of sodium and potassium ions across the neuron membrane . This ion movement changes the electrical potential of the neuron, leading to the generation of an action potential and the transmission of the nerve signal .

Pharmacokinetics

The pharmacokinetics of this compound involves its absorption, distribution, metabolism, and excretion (ADME). When inhaled or ingested, it is quickly absorbed into the bloodstream and can pass through the blood-brain barrier, reaching the brain in approximately 7 seconds . The half-life of this compound in the human body is about 2 hours .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the presence of other substances, such as alcohol or certain medications, can affect its metabolism and thereby its effect on the body . Additionally, genetic factors can influence how an individual responds to this compound .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-2-[(1-methylpyrrolidin-3-yl)oxy]pyridine typically involves the reaction of 3-methylpyridine with 1-methylpyrrolidine under specific conditions. The reaction is often carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction mixture is usually heated to a temperature range of 80-100°C to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase the yield. The use of catalysts and advanced purification techniques such as distillation and chromatography can further enhance the efficiency and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-Methyl-2-[(1-methylpyrrolidin-3-yl)oxy]pyridine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield reduced derivatives.

    Substitution: Nucleophilic substitution reactions can occur, where the pyridine ring can be substituted with different functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride or potassium carbonate in an aprotic solvent like dimethyl sulfoxide (DMSO).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxides, while reduction may produce pyrrolidine derivatives.

Scientific Research Applications

3-Methyl-2-[(1-methylpyrrolidin-3-yl)oxy]pyridine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its pharmacological properties and potential therapeutic applications.

    Industry: Utilized in the development of novel materials and chemical processes.

Comparison with Similar Compounds

Similar Compounds

    Nicotine: A well-known compound with a similar pyridine structure.

    Anabasine: Another alkaloid with a pyridine ring.

    Cotinine: A metabolite of nicotine with a related structure.

Uniqueness

3-Methyl-2-[(1-methylpyrrolidin-3-yl)oxy]pyridine is unique due to its specific substitution pattern on the pyridine ring and the presence of the pyrrolidine moiety. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications.

Properties

IUPAC Name

3-methyl-2-(1-methylpyrrolidin-3-yl)oxypyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2O/c1-9-4-3-6-12-11(9)14-10-5-7-13(2)8-10/h3-4,6,10H,5,7-8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWPVXNVAFQRMEW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=CC=C1)OC2CCN(C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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